molecular formula C13H14N2S B14481523 2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene CAS No. 70615-46-2

2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene

Cat. No.: B14481523
CAS No.: 70615-46-2
M. Wt: 230.33 g/mol
InChI Key: QMQNFTAGZZMSNI-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene is an organic compound with a unique structure that includes both phenyl and methylphenyl groups attached to a diazathia-diene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the diazathia-diene structure. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade solvents and catalysts ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or methylphenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in ethanol or methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2lambda~6~-diazathia-1,2-diene: Lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.

    4-Methylphenylhydrazine: A precursor in the synthesis of the target compound, with distinct chemical behavior.

    Benzaldehyde: Another precursor, which contributes to the phenyl group in the final compound.

Uniqueness

2-(4-Methylphenyl)-2-phenyl-2lambda~6~-diazathia-1,2-diene is unique due to the presence of both phenyl and methylphenyl groups, which confer specific chemical and physical properties

Properties

CAS No.

70615-46-2

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

diimino-(4-methylphenyl)-phenyl-λ6-sulfane

InChI

InChI=1S/C13H14N2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10,14-15H,1H3

InChI Key

QMQNFTAGZZMSNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=N)(=N)C2=CC=CC=C2

Origin of Product

United States

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